molecular formula C12H13NO2 B13667222 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid

2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid

Cat. No.: B13667222
M. Wt: 203.24 g/mol
InChI Key: VBYLCQUZSDWCRF-UHFFFAOYSA-N
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Description

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylic acid is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement, where a cyclopropane ring is fused to an isoquinoline moiety. The presence of the spiro linkage imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable isoquinoline derivative with a cyclopropane precursor under controlled conditions. For instance, the reaction of an isoquinoline derivative with a cyclopropane carboxylic acid in the presence of a strong acid catalyst can yield the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione
  • 7’-nitro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]
  • Spiro[cyclopropane-1,2’-steroids]

Uniqueness

Compared to similar compounds, 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylic acid stands out due to its specific carboxylic acid functional group, which imparts unique reactivity and potential biological activity. Its spirocyclic structure also contributes to its distinct chemical properties and applications .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-5-carboxylic acid

InChI

InChI=1S/C12H13NO2/c14-11(15)9-3-1-2-8-6-13-7-12(4-5-12)10(8)9/h1-3,13H,4-7H2,(H,14,15)

InChI Key

VBYLCQUZSDWCRF-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC3=C2C(=CC=C3)C(=O)O

Origin of Product

United States

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